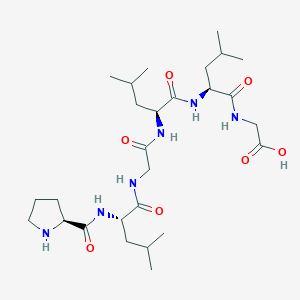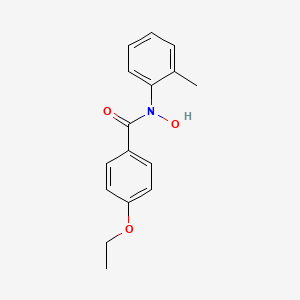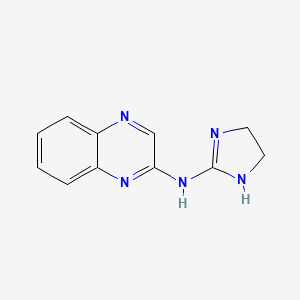
Dibutyl naphthalene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl naphthalene-1,2-dicarboxylate is an organic compound with the chemical formula C20H24O4. It is a type of ester derived from naphthalene-1,2-dicarboxylic acid and butanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl naphthalene-1,2-dicarboxylate can be synthesized through the esterification of naphthalene-1,2-dicarboxylic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes are designed to maximize yield and efficiency. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Dibutyl naphthalene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,2-dicarboxylic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Naphthalene-1,2-dicarboxylic acid.
Reduction: Naphthalene-1,2-dimethanol.
Substitution: Depending on the nucleophile, various substituted naphthalene derivatives can be formed.
Scientific Research Applications
Dibutyl naphthalene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its chemical stability and plasticizing properties.
Mechanism of Action
The mechanism by which dibutyl naphthalene-1,2-dicarboxylate exerts its effects involves its interaction with various molecular targets. The ester groups in the compound can interact with proteins and enzymes, potentially altering their activity. Additionally, the naphthalene core can interact with hydrophobic regions of biological membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Dibutyl phthalate: Another ester used as a plasticizer, but derived from phthalic acid instead of naphthalene-1,2-dicarboxylic acid.
Diethyl phthalate: Similar in structure but with ethyl groups instead of butyl groups.
Dimethyl naphthalene-1,2-dicarboxylate: Similar naphthalene-based ester but with methyl groups.
Uniqueness
Dibutyl naphthalene-1,2-dicarboxylate is unique due to its naphthalene core, which imparts distinct chemical and physical properties compared to phthalate-based esters. Its higher molecular weight and aromatic structure contribute to its stability and effectiveness as a plasticizer in high-performance materials.
Properties
CAS No. |
249299-73-8 |
|---|---|
Molecular Formula |
C20H24O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
dibutyl naphthalene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H24O4/c1-3-5-13-23-19(21)17-12-11-15-9-7-8-10-16(15)18(17)20(22)24-14-6-4-2/h7-12H,3-6,13-14H2,1-2H3 |
InChI Key |
BSALDGPEFGOAJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C2=CC=CC=C2C=C1)C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B14234622.png)
![3-Piperidinecarboxamide, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14234626.png)
![5,8-Dioxaspiro[3.4]oct-1-ene, 3,3-dichloro-2-phenyl-](/img/structure/B14234628.png)
![Ethanol, 2-[4-[1-(6,7,10-trioxaspiro[4.5]dec-8-yl)ethenyl]phenoxy]-](/img/structure/B14234641.png)
![N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]propane-1,3-diamine](/img/structure/B14234647.png)
![[(2S,6R)-6-(4-Nitro-1H-benzimidazol-1-yl)morpholin-2-yl]methanol](/img/structure/B14234653.png)

![5,6-Dimethyl-1,2-dihydroazeto[1,2-a]benzimidazole](/img/structure/B14234659.png)

![5-[(Ethylsulfanyl)methyl]-3-hydroxy-2-methylpyridine-4-carbaldehyde](/img/structure/B14234675.png)

![5-[(4,6-Diethoxy-4,6-dioxo-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-yl)amino]-5-oxopentanoic acid](/img/structure/B14234685.png)


